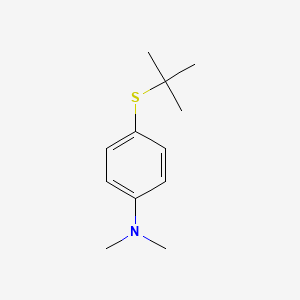

4-tert-butylsulfanyl-N,N-dimethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butylsulfanyl-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NS/c1-12(2,3)14-11-8-6-10(7-9-11)13(4)5/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWHNDSUAVOSHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC=C(C=C1)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 4 Tert Butylsulfanyl N,n Dimethylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations (e.g., 2D NMR, Solid-State NMR)

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 4-tert-butylsulfanyl-N,N-dimethylaniline, a combination of ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, would provide a detailed picture of its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the N,N-dimethyl group, and the tert-butyl group. The aromatic region would likely display an AA'BB' system, characteristic of a 1,4-disubstituted benzene (B151609) ring. The two protons ortho to the N,N-dimethyl group would appear as a doublet, shifted upfield due to the electron-donating nature of the nitrogen. The two protons ortho to the tert-butylsulfanyl group would also appear as a doublet, with its chemical shift influenced by the sulfur atom. The N,N-dimethyl protons would present as a sharp singlet, typically in the range of 2.9-3.0 ppm. The nine equivalent protons of the tert-butyl group would also yield a sharp singlet, further downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. Key signals would include those for the two methyl carbons of the dimethylamino group, the quaternary carbon and methyl carbons of the tert-butyl group, and the six aromatic carbons. The chemical shifts of the aromatic carbons would be particularly informative, with the carbon attached to the nitrogen (C1) and the carbon attached to the sulfur (C4) showing distinct shifts due to the different electronic effects of these substituents.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons, confirming the AA'BB' pattern of the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings (2-3 bonds), which would be crucial in confirming the connectivity between the aromatic ring and the N,N-dimethyl and tert-butylsulfanyl substituents.

Solid-State NMR: In the absence of single crystals for X-ray diffraction, solid-state NMR could provide valuable information about the molecular structure and packing in the solid state. It could reveal the presence of different polymorphs and provide insights into intermolecular interactions.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N(CH₃)₂ | ~2.9-3.0 (s, 6H) | ~40-41 |

| C(CH₃)₃ | ~1.3 (s, 9H) | ~31 |

| C(CH₃)₃ | Not Applicable | ~45 |

| Aromatic CH (ortho to N) | ~6.6-6.8 (d) | ~112-114 |

| Aromatic CH (ortho to S) | ~7.2-7.4 (d) | ~134-136 |

| Aromatic C (ipso to N) | Not Applicable | ~150-152 |

| Aromatic C (ipso to S) | Not Applicable | ~128-130 |

Note: These are predicted values based on known substituent effects and data from similar compounds.

Mass Spectrometric Approaches for Molecular Structure Confirmation

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₉NS), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern would likely involve the loss of a methyl group from the dimethylamino function, and cleavage of the tert-butyl group, leading to a stable cation. The benzylic cleavage at the C-S bond could also be a significant fragmentation pathway.

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. nih.gov Should suitable single crystals of this compound be obtained, this technique would yield precise data on bond lengths, bond angles, and torsion angles. This would allow for a detailed analysis of the molecular geometry, including the planarity of the aniline (B41778) ring and the orientation of the tert-butylsulfanyl and N,N-dimethyl groups relative to the ring. Furthermore, the crystal packing would reveal intermolecular interactions, such as van der Waals forces, which govern the solid-state architecture.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C-N stretching of the aromatic amine, and C-S stretching. The out-of-plane C-H bending vibrations in the low-frequency region would be indicative of the 1,4-disubstitution pattern of the benzene ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FT-IR data. The C-S bond, being relatively non-polar, would be expected to give a more intense signal in the Raman spectrum compared to the FT-IR spectrum. The aromatic ring vibrations would also be prominent.

Mechanistic Studies of Reactions Involving 4 Tert Butylsulfanyl N,n Dimethylaniline

Electron Transfer Processes in Oxidative Reactions of Aryl-N,N-dimethylamines

Oxidative reactions of aryl-N,N-dimethylamines, including 4-tert-butylsulfanyl-N,N-dimethylaniline, are frequently initiated by the removal of an electron from the electron-rich molecule. This process can occur through single electron transfer (SET) and is often facilitated by catalysts.

Single Electron Transfer (SET) is a fundamental step in the oxidation of many N,N-dimethylaniline derivatives. sigmaaldrich.comacs.org In this process, the amine loses a single electron to an oxidant or a photoexcited catalyst, generating a highly reactive radical cation intermediate. acs.orgnih.gov This initiation is favored due to the low oxidation potential of the N,N-dimethylaniline moiety, which is further influenced by substituents on the aromatic ring.

The general SET mechanism can be described in two main quenching cycles:

Oxidative Quenching: An excited-state photocatalyst acts as a reductant, accepting an electron from the N,N-dimethylaniline derivative. This generates the amine radical cation and the reduced form of the catalyst. The catalyst is then regenerated by transferring an electron to an acceptor, completing the cycle. acs.org

Reductive Quenching: An excited-state photocatalyst functions as an oxidant, transferring an electron to a substrate. The resulting reduced photocatalyst can then be oxidized by the N,N-dimethylaniline derivative, again forming the radical cation and regenerating the ground-state catalyst.

The N,N-dimethylaniline radical cation (DMA•+) is a key transient intermediate that has been successfully detected and characterized using advanced techniques like desorption electrospray ionization mass spectrometry (DESI-MS). nih.gov This intermediate can undergo further reactions, such as deprotonation to form an α-aminoalkyl radical. nih.govacs.org

Transition metals are highly effective catalysts for the oxidation of N,N-dimethylanilines because they can readily participate in redox reactions through multiple accessible oxidation states. numberanalytics.comnih.gov Metals like nickel, manganese, ruthenium, and iridium are commonly employed in these transformations. nih.govmdpi.comresearchgate.netprinceton.edu

The catalytic cycle typically involves the following steps:

Oxidation of the Catalyst: The transition metal catalyst is oxidized to a higher-valent state by a co-oxidant (e.g., peroxides) or through photoexcitation. mdpi.com

Electron Transfer: The high-valent metal species acts as an electrophilic intermediate, accepting an electron from the N,N-dimethylaniline substrate to form the amine radical cation and a reduced form of the metal catalyst. mdpi.com

Substrate Transformation: The radical cation undergoes subsequent reactions, such as N-demethylation or C-C bond formation.

Catalyst Regeneration: The metal catalyst is returned to its initial oxidation state, allowing the cycle to continue.

For instance, non-heme manganese(II) complexes have been shown to catalyze the oxidative N-demethylation of N,N-dimethylanilines. mdpi.com Mechanistic studies suggest the formation of a high-valent oxomanganese(IV) species that initiates the reaction via an electron-transfer step with the amine. mdpi.com Similarly, nickel-catalyzed aryl amination can be induced by a photoredox-catalyzed electron-transfer event, which facilitates the crucial reductive elimination step from the nickel center. princeton.edu

| Metal Catalyst System | Reaction Type | Proposed Mechanism | Reference |

|---|---|---|---|

| Manganese(II) Complexes (e.g., [(IndH)MnIICl2]) | Oxidative N-Demethylation | Formation of a high-valent oxomanganese(IV) intermediate followed by electron transfer from the amine. | mdpi.com |

| Nickel(II) Salts with Photocatalyst | Aryl Amination (C-N Coupling) | Single-electron oxidation of a Ni(II)-amido complex to a Ni(III) species to induce reductive elimination. | princeton.edu |

| Ruthenium(II) Polypyridyl Complexes (e.g., [Ru(bpy)3]2+) | Aerobic Oxidative Cyclization | Photoredox catalysis involving single electron transfer from the amine to the excited Ru(II) complex. | nih.gov |

| Copper Catalysts | Aerobic Oxidative Cyclization | Facilitates the reaction between N,N-dimethylanilines and maleimides with air as the terminal oxidant. | nih.gov |

Reactivity with Electrophilic and Nucleophilic Reagents at Aromatic and Amine Centers

The chemical reactivity of this compound is centered around the nucleophilic amine nitrogen and the activated aromatic ring. The lone pair of electrons on the nitrogen atom makes the amine group a strong nucleophile, readily reacting with various electrophiles. youtube.comyoutube.com

The aromatic ring is activated towards electrophilic substitution by the powerful electron-donating N,N-dimethylamino group and the ortho-, para-directing tert-butylsulfanyl group. However, a more prominent reaction pathway involves initial oxidation of the amine. Following single-electron oxidation to the radical cation, the molecule's reactivity profile changes dramatically. Deprotonation can generate a nucleophilic α-aminoalkyl radical, which is capable of adding to electron-deficient alkenes like maleimides. nih.gov This radical addition is often followed by an intramolecular cyclization onto the aromatic ring, demonstrating a powerful method for constructing complex heterocyclic structures like tetrahydroquinolines. nih.govresearchgate.net

Conversely, the formation of the radical cation makes the aromatic ring susceptible to attack by nucleophiles in a process known as oxidative C-N coupling, although intramolecular cyclization is often favored. nih.gov

Photochemical Reaction Pathways and Excited State Dynamics

Photochemistry provides alternative pathways for the transformation of N,N-dimethylaniline derivatives, leveraging the energy of light to access excited states with unique reactivity. These reactions often proceed through photoinduced electron transfer, leading to demethylation or the formation of radical intermediates.

N-demethylation is a characteristic photochemical reaction of N,N-dimethylanilines. rsc.orgnih.gov This transformation can be initiated by photoexcitation of the aniline (B41778) derivative in the presence of an electron acceptor. For example, studies on 4-nitro-N,N-dimethylaniline show that its excited triplet state can react with other nitroarenes, leading to demethylation. rsc.org The mechanism involves electron transfer from the amine to the photoexcited acceptor, forming the N,N-dimethylaniline radical cation. This intermediate then undergoes deprotonation of a methyl group to yield a C-centered radical (H₂˙C(CH₃)N–Ar), which ultimately leads to the N-methylaniline product. rsc.org

Alternatively, demethylation can be achieved using transition metal catalysis under photolytic conditions. A notable method utilizes a photoinduced nickel-catalyzed approach where C(sp²)-bromides act as hydrogen-atom transfer (HAT) reagents, showing excellent selectivity for N-methyl C(sp³)-H bonds. nih.gov

Upon absorption of light, N,N-dimethylaniline derivatives can form excited states characterized by significant intramolecular charge transfer (ICT). rsc.org In these "push-pull" systems, the electron-donating amino group effectively pushes electron density toward an electron-withdrawing part of the molecule or, in the absence of a strong acceptor, into the aromatic π-system.

Ultrafast transient absorption spectroscopy studies on related molecules reveal that photoexcitation leads to a locally excited (LE) state, which can rapidly evolve into a twisted intramolecular charge transfer (TICT) state, particularly in polar solvents. rsc.org This process involves the twisting of the N,N-dimethylamino group relative to the aromatic ring. rsc.org

The formation of radical intermediates is a cornerstone of the photochemistry of these compounds. Photoinduced electron transfer, either to a separate acceptor molecule or to a linked group, generates the N,N-dimethylaniline radical cation. nih.govkisti.re.kr This radical cation is a pivotal intermediate that can initiate various subsequent chemical events, including deprotonation, cyclization, or fragmentation, depending on the molecular structure and reaction conditions. nih.govnih.govnih.gov

| Reaction Type | Key Intermediate(s) | Initiation Method | Typical Product(s) |

|---|---|---|---|

| Single Electron Transfer (SET) Oxidation | Amine Radical Cation (DMA•+) | Chemical or Electrochemical Oxidation, Photocatalysis | Products of demethylation, cyclization, or coupling |

| Photoinduced Demethylation | Excited Triplet State, Amine Radical Cation, C-centered Radical | Photoexcitation with an acceptor or photocatalyst | N-methylaniline derivatives |

| Aerobic Oxidative Cyclization | Amine Radical Cation, α-Aminoalkyl Radical | Visible-light photocatalysis (e.g., Eosin Y, Ru(II)) | Tetrahydroquinoline derivatives |

| Photochemical Addition | Phenyl Cation (from photoheterolysis) | UV irradiation of halo-aniline derivatives | Addition products across double bonds |

Regioselectivity and Stereoselectivity in Functionalization Reactions

No published studies were found that specifically detail the regioselectivity or stereoselectivity of functionalization reactions performed on This compound . Therefore, no data tables on isomer distributions or stereoisomeric ratios can be presented.

Investigation of Reaction Kinetics and Thermodynamics

There is no available literature reporting on the kinetic or thermodynamic parameters for reactions involving This compound . Consequently, it is not possible to provide data tables on reaction rates, activation energies, or other thermodynamic data.

Photophysical Properties and Electronic Structure of 4 Tert Butylsulfanyl N,n Dimethylaniline

Absorption and Emission Spectroscopy in Various Media

The electronic absorption and emission spectra of N,N-dimethylaniline and its derivatives are characterized by transitions involving the lone pair of electrons on the nitrogen atom and the π-system of the benzene (B151609) ring. The absorption spectrum of N,N-dimethylaniline in cyclohexane (B81311) exhibits a maximum at approximately 251 nm, with a weaker shoulder at longer wavelengths. photochemcad.com The emission spectrum is typically broad and unstructured, with an emission maximum that is highly dependent on the solvent environment. For instance, N,N-dimethylaniline has a fluorescence emission peak at 346 nm when excited at 298 nm. aatbio.com

For 4-tert-butylsulfanyl-N,N-dimethylaniline, the introduction of the tert-butylsulfanyl group at the para position is expected to modulate these properties. The sulfur atom, with its available lone pairs, can participate in conjugation with the π-system, acting as an additional electron-donating group. This would likely lead to a bathochromic (red) shift in both the absorption and emission spectra compared to the parent N,N-dimethylaniline. The magnitude of this shift would be influenced by the solvent polarity.

To illustrate the effect of substitution on the spectral properties of N,N-dimethylaniline, the following table presents data for related compounds.

| Compound Name | Solvent | Absorption Max (nm) | Emission Max (nm) |

| N,N-Dimethylaniline | Cyclohexane | 251 | - |

| N,N-Dimethylaniline | - | 298 (Excitation) | 346 |

| 4-Amino-N,N-dimethylaniline | - | 550 (in reaction product) | - |

Data compiled from various sources. photochemcad.comaatbio.comresearchgate.net

Excited-State Lifetimes and Quantum Yield Determinations

The excited-state lifetime and fluorescence quantum yield are critical parameters that describe the de-excitation pathways of a molecule. For N,N-dimethylaniline in cyclohexane, the fluorescence quantum yield has been reported to be 0.19. photochemcad.com These values are highly sensitive to the solvent environment and the nature of the substituents on the aromatic ring.

In polar solvents, the excited-state lifetime of N,N-dimethylaniline derivatives can be significantly affected by processes such as intramolecular charge transfer (ICT). For example, the fluorescence decay of 4-fluoro-N,N-dimethylaniline is single exponential and varies from 2.04 ns in nonpolar n-hexane to 5.73 ns in the strongly polar acetonitrile. nih.gov This variation is attributed to the stabilization of the excited state by the solvent.

For this compound, it is anticipated that the presence of the sulfur atom would introduce additional de-excitation pathways, potentially influencing both the excited-state lifetime and the fluorescence quantum yield. The extent of this influence would again be dependent on the solvent's ability to stabilize the charge-separated excited state.

Intramolecular Charge Transfer (ICT) Phenomena

A key feature of many donor-acceptor substituted benzenes is the phenomenon of intramolecular charge transfer (ICT). researchgate.net Upon photoexcitation, an electron is transferred from the donor moiety (the dimethylamino group) to the acceptor moiety (the substituted phenyl ring). In many N,N-dimethylaniline derivatives, this leads to the formation of a highly polar excited state, often referred to as a twisted intramolecular charge transfer (TICT) state, where the dimethylamino group is twisted with respect to the phenyl ring. rsc.org

The formation of an ICT state is often accompanied by the appearance of a new, red-shifted emission band in polar solvents, leading to dual fluorescence. researchgate.net The efficiency of ICT is strongly dependent on the electron-donating and -accepting strengths of the substituents and the polarity of the solvent. rsc.orgbibliotekanauki.pl For instance, in 4-(N,N-dimethylamino)benzonitrile, a well-studied system, the ICT emission is prominent in polar solvents like acetonitrile. researchgate.netbibliotekanauki.pl

Solvatochromic Effects on Electronic Transitions

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-visible absorption and emission bands of a molecule with a change in the solvent polarity. nih.gov This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule. For molecules that exhibit a significant change in dipole moment upon excitation, such as those undergoing ICT, a pronounced solvatochromic shift is typically observed.

N,N-dimethylaniline and its derivatives are known to exhibit solvatochromism. nih.gov A bathochromic (red) shift in the emission spectrum is generally observed with increasing solvent polarity, which is indicative of a more polar excited state compared to the ground state. This is due to the better stabilization of the polar excited state by polar solvent molecules. nih.gov

For this compound, a significant positive solvatochromism is expected, particularly in its fluorescence spectrum. The anticipated ICT character of the excited state would lead to a large excited-state dipole moment, resulting in strong interactions with polar solvents and a pronounced red shift in emission with increasing solvent polarity.

Aggregation Behavior and Intermolecular Interactions (e.g., J- and H-aggregates)

In concentrated solutions or in the solid state, dye molecules can self-assemble into aggregates. sigmaaldrich.com This aggregation is driven by intermolecular forces such as van der Waals interactions and π-π stacking. The formation of aggregates can have a profound effect on the photophysical properties of the molecules, leading to either a hypsochromic (blue) shift (H-aggregates) or a bathochromic (red) shift (J-aggregates) in the absorption spectrum. nih.gov

The type of aggregate formed depends on the specific arrangement of the molecules. H-aggregates are characterized by a face-to-face stacking, while J-aggregates have a more head-to-tail arrangement. sigmaaldrich.com The study of aggregation is important as it can either quench or, in some cases, enhance fluorescence.

For this compound, aggregation behavior would be influenced by the bulky tert-butyl group, which might sterically hinder certain packing arrangements. The nature of the intermolecular interactions would determine whether H- or J-aggregates are formed and how the absorption and emission properties are altered in the aggregated state. Studies on related molecules like 4-(9-anthryl)-N,N-dimethylaniline have shown that intermolecular interactions in aggregates can lead to significant changes in their absorption and fluorescence properties.

Computational Chemistry and Theoretical Characterization of 4 Tert Butylsulfanyl N,n Dimethylaniline

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For "4-tert-butylsulfanyl-N,N-dimethylaniline," DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G**), can elucidate its ground state geometry and electronic properties. nih.govresearchgate.netmdpi.com

The electronic structure is primarily described by the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For "this compound," the HOMO is expected to be localized mainly on the electron-rich N,N-dimethylaniline moiety, which acts as an electron-donating group. The LUMO, on the other hand, would likely be distributed over the aromatic ring. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. In a QSAR study of aromatic disulfides, the HOMO energy was a key descriptor governing their bioactivity. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aniline (B41778) | -5.89 | -0.65 | 5.24 |

| N,N-dimethylaniline | -5.15 | -0.32 | 4.83 |

| 4-tert-butylaniline | -5.53 | -0.51 | 5.02 |

| This compound | -5.35 | -0.45 | 4.90 |

Note: The data in this table is illustrative and based on general trends observed in substituted anilines.

Ab Initio and Semi-Empirical Methods for Excited State Properties

To understand the photophysical properties of "this compound," computational methods that can describe its electronically excited states are necessary. Time-Dependent Density Functional Theory (TD-DFT) is a common method for this purpose. researchgate.net Ab initio methods, while more computationally expensive, can provide higher accuracy for excited state calculations. Semi-empirical methods offer a faster, albeit less accurate, alternative.

Studies on methylated anilines have shown that substitutions on the aromatic ring and the amine group can alter the excited state relaxation pathways. nih.govrsc.org For "this compound," TD-DFT calculations could predict the energies of the lowest singlet and triplet excited states, which are crucial for understanding its absorption and emission spectra. The nature of these excited states (e.g., locally excited or charge-transfer states) can also be determined. The presence of the sulfur atom may introduce new excited states or modify the existing ones, potentially influencing the photostability and photochemical reactivity of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with the solvent. nih.gov For a flexible molecule like "this compound," MD simulations can explore its conformational landscape. The rotation around the C-S and C-N bonds, as well as the flexibility of the tert-butyl group, can lead to multiple low-energy conformations. MD simulations can reveal the preferred conformations in different solvents and the energy barriers between them. nih.gov

In solution, the interactions between "this compound" and solvent molecules can be modeled. This is important for understanding its solubility and how the solvent might affect its reactivity and spectroscopic properties. MD simulations can also be used to calculate properties like the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. Recent studies have utilized MD simulations to understand the interaction of aniline derivatives within the binding sites of enzymes. acs.org

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) Modeling

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. researchgate.net While no specific QSAR/QSPR studies on "this compound" are available, studies on other aniline derivatives have demonstrated the utility of this approach. nih.govutq.edu.iq

For instance, QSAR models have been developed to predict the lipophilicity of aniline derivatives, a key property in drug design. nih.gov Descriptors used in such models often include electronic parameters (like HOMO/LUMO energies), steric parameters, and transport properties. A QSPR study on aniline derivatives successfully modeled their viscosity using descriptors such as molecular volume and surface area. researchgate.net In the context of "this compound," QSAR/QSPR models could be developed to predict properties like its toxicity, environmental fate, or performance as a precursor in materials science. For example, QSAR models have been used to predict the rate constants of reactions between aromatic compounds and sulfate (B86663) radicals. mdpi.com

Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Aniline Derivatives

| Descriptor Type | Examples |

| Electronic | HOMO/LUMO energies, Dipole moment, Mulliken charges |

| Topological | Balaban index, Wiener index |

| Physicochemical | LogP, Molar refractivity, van der Waals volume |

| Thermodynamic | Enthalpy of formation, Gibbs free energy |

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry can be a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of new compounds. For "this compound," DFT calculations can be used to predict its vibrational (IR and Raman) spectra. The calculated frequencies can be compared with experimental data to confirm the structure of the molecule.

Furthermore, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. frontiersin.orggithub.ioconicet.gov.ar The accuracy of these predictions has significantly improved, making them a valuable tool in structural elucidation.

DFT can also be used to model potential reaction pathways involving "this compound." For example, the mechanism of electrophilic substitution on the aniline ring can be investigated by calculating the energies of intermediates and transition states. researchgate.net This can help in understanding the regioselectivity of reactions and predicting the most likely products. Studies on the reactions of aniline with other molecules have successfully used DFT to elucidate plausible reaction mechanisms. The transformation of N,N-dimethylaniline N-oxides into various heterocyclic scaffolds has also been explored through reaction modeling. nih.gov

Advanced Applications and Functional Materials Development Based on 4 Tert Butylsulfanyl N,n Dimethylaniline

Role as an Amine Initiator or Electron Donor in Photopolymerization Systems

In photopolymerization, tertiary amines are widely employed as co-initiators or electron donors that work in tandem with a photosensitizer. The N,N-dimethylaniline moiety of the title compound is well-suited for this role. Upon absorption of light, a photosensitizer (e.g., camphorquinone (B77051) or a xanthene dye) is promoted to an excited state. This excited sensitizer (B1316253) can then interact with the ground-state amine. thieme-connect.de

The mechanism involves the transfer of an electron from the lone pair of the nitrogen atom on the N,N-dimethylaniline group to the excited photosensitizer. This process generates a radical cation on the amine and a radical anion on the sensitizer. The amine radical cation can then undergo deprotonation, often from an adjacent alkyl group, to produce a highly reactive free radical. This radical is the key species that initiates the polymerization of monomers, such as acrylates or methacrylates. organic-chemistry.orgacs.org The efficiency of this process is critical for applications like light-cured dental resins and coatings. acs.org Systems using N,N-dimethylaniline derivatives can function as part of a visible light initiating system, which is advantageous for many applications. organic-chemistry.org The presence of the tert-butylsulfanyl group at the para position can modulate the electron-donating ability of the aniline (B41778), potentially influencing the rate and efficiency of the initiation process. fiveable.me

Incorporation into Conductive Polymers and Organic Electronic Devices

Substituted anilines are fundamental precursors for conductive polymers, most notably polyaniline. N,N-dimethylaniline can be electrochemically polymerized to create thin, conductive films on electrode surfaces. acs.org These films exhibit interesting ion-exchange properties and have potential applications in various electronic devices. acs.org

Utilization in Sensor Technologies (e.g., Metal Ion, pH Sensing)

The dual functionality of 4-tert-butylsulfanyl-N,N-dimethylaniline makes it an excellent candidate for chemosensor design. The N,N-dimethylaniline group can act as a fluorophore or chromophore, while the thioether sulfur provides a specific binding site for analytes, particularly soft metal ions.

Aniline derivatives have been successfully used to create sensors for various metal ions. For instance, an aniline trimer-based sensor has demonstrated the ability to detect Fe³⁺, Cu²⁺, and Ag⁺ ions through a colorimetric response. nih.gov The interaction between the metal ion and the sensor molecule alters the electronic structure of the aniline system, leading to a visible change in color. nih.gov The thioether group in this compound would be expected to show a high affinity for soft metal ions like Ag⁺ and Hg²⁺. Binding of a metal ion to the sulfur atom could trigger a change in the fluorescence or absorption properties of the aniline moiety through photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) mechanisms.

Furthermore, fluorescent sensors for detecting amines, including aniline itself, have been developed using various platforms, often involving a "turn-on" or "turn-off" fluorescent response. acs.orgnih.govnih.gov A film-based sensor for aniline vapor demonstrated a detection limit as low as 0.086 ppb. nih.gov The development of sensors based on this compound could leverage these principles, where the molecule is either the sensing unit itself or is incorporated into a larger sensing architecture like a metal-organic framework (MOF) or a fluorescent polymer. acs.orgbohrium.com

Table 1: Examples of Aniline-Based Sensor Systems and Their Performance This table presents data for analogous sensor systems to illustrate potential applications.

| Sensor System | Target Analyte(s) | Sensing Mechanism | Detection Limit | Source |

|---|---|---|---|---|

| Aniline Trimer with Thiourea | Fe³⁺, Cu²⁺, Ag⁺ | Colorimetric | Not specified | nih.gov |

| Eu@UiO-66(COOH) Film | Aniline (gas phase) | Ratiometric Fluorescence | 0.086 ppb | nih.gov |

| Zr(IV)-Based MOF | Aliphatic Amines | Fluorescence "Turn-on" | 66.2 nM (for Methylamine) | acs.org |

Development of Novel Dye and Pigment Architectures

N,N-dialkylanilines are cornerstone intermediates in the dye industry, serving as potent coupling components for azo dyes and as precursors for triarylmethane dyes like crystal violet. wikipedia.orgnih.gov The electron-donating N,N-dimethylamino group strongly activates the aromatic ring, facilitating electrophilic substitution at the para-position by a diazonium salt to form a brightly colored azo compound.

Since the para-position of this compound is occupied, it would primarily be used as a precursor that is modified before the final dye-forming step, or as a component in more complex dye architectures. However, its structural analogues are directly used. For example, N,N-dihexyl-2-methoxy-5-methylaniline, a highly hydrophobic coupler, has been used to synthesize novel violet monoazo dyes for coloring polyolefin fibers. a2bchem.com The hydrophobic nature imparted by the alkyl groups is crucial for the dye's affinity and fastness on the polymer. Similarly, the tert-butylsulfanyl group on the title compound would increase its hydrophobicity, making it a potentially valuable component for creating dyes with high affinity for non-polar substrates. The compound could also serve as a building block for other classes of dyes, such as styryl dyes, where aniline derivatives are condensed with active methylene (B1212753) compounds to create fluorescent chromophores. fiveable.me

Applications in Advanced Catalysis (e.g., Reductive Lithiations, Ligand Design)

The molecular structure of this compound is conducive to applications in catalysis, both as a catalyst itself and as a ligand for transition metals.

In the realm of reductive lithiations, N,N-dimethylaniline (DMA) has been identified as a highly advantageous electron-transfer catalyst. It facilitates the reductive lithiation of substrates like phenyl thioethers using lithium metal. nih.gov The reaction is believed to occur on the surface of the lithium, which is continuously reactivated by the DMA catalyst. nih.gov This method is distinct from reductions using pre-formed radical anions in solution. nih.gov

As a ligand, the compound presents two potential coordination sites: the nitrogen of the dimethylamino group and the sulfur of the thioether. N,N-dimethylaniline and its derivatives are known to coordinate with metal centers, such as in zirconocene (B1252598) complexes used for polymerization catalysis, although this can sometimes be an unwanted competing pathway. nih.gov More complex ligands, like N,N-bis(diphenylphosphino)dimethylanilines, have been synthesized and used to form stable complexes with palladium and platinum. researchgate.net Separately, thioether ligands are known to coordinate to a wide range of transition metals, forming stable complexes where the sulfur acts as a soft donor atom. wikipedia.orgnih.gov The combination of both an aniline and a thioether moiety in one molecule creates a potential bidentate or bridging ligand, capable of forming stable chelate rings or linking multiple metal centers, opening avenues for the design of novel, bifunctional catalysts.

Functionalization of Polymeric Systems and Nanomaterials

The functionalization of polymers and nanomaterials is a key strategy for creating materials with tailored properties. This compound is a bifunctional molecule ideal for this purpose. The amine group offers a handle for various coupling reactions, but the thioether group is particularly valuable as a "protected thiol." thieme-connect.dethieme-connect.com

The S-tert-butyl group is known to be a robust protecting group for thiols, stable under a variety of chemical conditions. thieme-connect.de This allows the entire molecule to be incorporated into a polymer chain, for example, through reactions involving the aniline nucleus or by first converting the molecule into a polymerizable monomer (e.g., a styrene (B11656) or acrylate (B77674) derivative). Once part of the polymer, the tert-butyl group can be selectively cleaved under specific conditions to reveal a free thiol (sulfhydryl, -SH) group. thieme-connect.com

This liberated thiol is an extremely useful functional handle. It can form strong bonds with the surfaces of noble metal nanoparticles, such as gold, providing a powerful method for grafting polymers onto nanomaterials. organic-chemistry.org Thiols also readily participate in "click" chemistry reactions, such as thiol-ene or thiol-yne couplings, allowing for the efficient and specific attachment of other molecules, cross-linking of polymer chains, or the formation of hydrogels. This protected thiol strategy enables the creation of complex, well-defined polymer architectures and functional hybrid materials. thieme-connect.comorganic-chemistry.org

Structure Property and Structure Reactivity Relationships in 4 Tert Butylsulfanyl N,n Dimethylaniline Derivatives

Influence of Substituent Effects on Electronic and Photophysical Properties

The electronic and photophysical properties of 4-tert-butylsulfanyl-N,N-dimethylaniline are dominated by the strong electron-donating character of the N,N-dimethylamino group and, to a lesser extent, the sulfur atom, which pushes electron density into the aromatic ring. This structure is characteristic of a donor-π-acceptor (D-π-A) system, even without a formal acceptor group, leading to notable photophysical behaviors such as solvatochromism.

Detailed Research Findings: The photophysical properties of molecules with similar electron-rich aniline (B41778) moieties are highly tunable. For instance, in various 2,1,3-benzothiadiazole (B189464) (BTD) derivatives, which are electron-deficient, attaching an amine donor group creates fluorophores with high photostability, large Stokes shifts, and solvatochromic properties. nih.gov The fluorescence and electronic absorption spectra of these compounds are sensitive to the polarity of the solvent, a hallmark of intramolecular charge transfer (ICT) upon excitation. Similarly, the introduction of amino groups into porphyrin structures has been shown to modulate their fluorescence quantum yields. nih.gov

For this compound derivatives, introducing substituents onto the aromatic ring would significantly alter the electronic landscape.

Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -C(O)R) placed para to the amino group would enhance the D-π-A character, likely causing a bathochromic (red) shift in absorption and emission spectra and potentially increasing the Stokes shift.

The following interactive table illustrates the predicted effects of substituents on the photophysical properties of a hypothetical this compound core structure.

Table 1: Predicted Substituent Effects on Photophysical Properties

| Substituent at C2 | Electronic Nature | Predicted Absorption λmax Shift | Predicted Emission λmax Shift | Predicted Quantum Yield (Φ_f) Effect |

|---|---|---|---|---|

| -H (Parent) | Neutral | Reference | Reference | Reference |

| -NO₂ | Strong EWG | Bathochromic (Red Shift) | Strong Bathochromic Shift | Likely Decreased |

| -CN | Moderate EWG | Bathochromic (Red Shift) | Bathochromic Shift | Variable |

Steric and Electronic Factors Governing Reactivity

The reactivity of this compound is governed by a balance between the powerful electronic influence of the dimethylamino group and the significant steric hindrance imposed by the tert-butyl group.

Electronic Factors: The N,N-dimethylaniline moiety is highly electron-rich, making the aromatic ring activated towards electrophilic aromatic substitution, primarily at the positions ortho to the amino group. Furthermore, the nitrogen atom's lone pair makes it a site of basicity and nucleophilicity. The reactivity of N,N-dialkylanilines in oxidative reactions is well-documented. These reactions often proceed through a rate-determining single electron transfer (SET) to form an iminium ion intermediate, which can then be trapped by nucleophiles. nih.gov This mechanism is generally applicable to a wide range of substituted N,N-dimethylanilines, from those bearing electron-donating 4-methoxy groups to electron-withdrawing 4-cyano groups. nih.gov

Steric Factors: The most significant steric feature is the tert-butyl group attached to the sulfur atom. This bulky group exerts considerable steric hindrance, which can:

Shield the Sulfur Atom: It protects the sulfur from direct attack by reagents, potentially preventing oxidation or other reactions at the thioether linkage.

Hinder Reactions at Adjacent Positions: The bulkiness can sterically block the ortho positions on the aromatic ring, potentially directing electrophilic attack to the less hindered ortho position (C3) or altering the reaction pathway altogether.

Studies on highly sterically congested anilines, such as N,N-dimethyl-2,4,6-tri-tert-butylaniline, demonstrate that extreme steric hindrance can dramatically lower the basicity of the nitrogen atom (a pKa* of -1.42, which is 5.6 pK units lower than N,N-dimethylaniline) and provide exceptional thermal stability. researchgate.net Similarly, the steric bulk of tert-butyl groups in other molecular systems is known to lengthen adjacent chemical bonds and create significant steric repulsion, directly impacting reactivity. researchgate.netnih.gov The use of a chiral tert-butylsulfinyl group has also been shown to effectively control the stereochemistry of reactions due to its large steric presence. mdpi.com

Synthesis and Characterization of Novel Analogs

The creation of novel analogs of this compound allows for the fine-tuning of its properties for specific applications. Synthesis would typically involve a modular approach, modifying the aniline, thioether, or aromatic core.

Synthetic Strategies:

Formation of the Thioether Bond: A common method would be the nucleophilic aromatic substitution or metal-catalyzed cross-coupling of 4-halo-N,N-dimethylaniline with sodium or lithium tert-butylthiolate.

Modification of the Aniline: Starting with 4-tert-butylaniline, the N,N-dimethyl group can be installed via reductive amination with formaldehyde (B43269) or by alkylation with methylating agents like trimethyl phosphate. chemicalbook.comyoutube.com

Building the Aromatic Core: More complex analogs could be synthesized by building the substituted aromatic ring first, followed by the introduction of the sulfur and nitrogen functionalities. Substituted anilines can serve as versatile building blocks for further reactions, such as Sonogashira-Hagihara coupling if an ethynyl (B1212043) group is present. sigmaaldrich.com

Characterization Techniques: Once synthesized, the unambiguous identification of novel analogs is crucial. A combination of spectroscopic and analytical methods is employed for full characterization. researchgate.netmdpi.com

Table 2: Standard Characterization Techniques for Novel Analogs

| Technique | Information Provided |

|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Provides detailed information on the molecular structure, connectivity of atoms, and the chemical environment of protons and carbons. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, confirming its identity. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C-N, C-S, C-H bonds) within the molecule. |

| UV-Visible Spectroscopy | Characterizes the electronic absorption properties of the molecule, revealing information about its chromophore and conjugation system. |

| Elemental Analysis | Determines the percentage composition of elements (C, H, N, S), confirming the empirical formula of the compound. |

Comparison with Related Aryl Thioethers and Tertiary Anilines

To contextualize the properties of this compound, it is useful to compare it with simpler, related structures.

Comparison with Aryl Thioethers: Aryl thioethers (Ar-S-R) are known for their role in organic synthesis and materials science. The sulfur atom is generally less electron-donating than an oxygen atom (in aryl ethers) but can still participate in delocalization and influence the ring's electronics. The tert-butyl group in the target compound makes its sulfur linkage significantly more sterically hindered than, for example, a methyl or phenyl thioether, which would impact its ability to coordinate to metal centers or react with electrophiles.

Comparison with Tertiary Anilines: The N,N-dimethylaniline core is a powerful electron donor and a key driver of reactivity.

N,N-Dimethylaniline: This parent compound is a widely used reagent and synthetic precursor. chemicalbook.com It is a relatively strong base for an aniline (pKa ≈ 5.1).

4-tert-Butyl-N,N-dimethylaniline: This analog lacks the sulfur atom. sigmaaldrich.com The tert-butyl group acts as a moderate electron-donating group via hyperconjugation and induction, and its bulk is located further from the reactive aniline center compared to the target compound.

N,N-Dimethyl-2,4,6-tri-tert-butylaniline: As previously mentioned, this molecule is an example of extreme steric hindrance around the nitrogen atom, which drastically reduces its basicity and nucleophilicity compared to the target compound, where the hindrance is remote from the nitrogen. researchgate.net

Table 3: Comparative Properties of Related Aniline Derivatives

| Compound | Key Structural Difference | Predicted Basicity (pKa) | Key Reactivity Feature |

|---|---|---|---|

| N,N-Dimethylaniline | Parent compound, no substituents | High reactivity in electrophilic substitution | |

| 4-tert-Butyl-N,N-dimethylaniline | tert-butyl group on ring | Slightly higher than N,N-dimethylaniline | Standard aniline reactivity |

| This compound | -S-tBu group on ring | Slightly higher than N,N-dimethylaniline | Steric hindrance at sulfur and ortho-positions |

Rational Design Principles for Targeted Compound Development

The knowledge of the structure-property and structure-reactivity relationships outlined above provides a powerful toolkit for the rational design of new compounds based on the this compound scaffold.

Tuning Photophysical Properties: For applications in fluorescent probes or materials, the D-π-A character can be systematically tuned. Introducing strong electron-accepting groups (e.g., dicyanovinyl, benzothiadiazole) onto the aromatic ring would likely create compounds with strong ICT, leading to large Stokes shifts and high sensitivity to the local environment, a principle used in designing advanced fluorophores. nih.gov

Controlling Reactivity and Selectivity: The tert-butyl group can be used as a "steric directing group." Its bulk can be exploited to prevent reactions at one ortho position, thereby forcing functionalization to occur at the other, more accessible ortho position. This allows for regioselective synthesis of complex derivatives.

Enhancing Solubility and Stability: The lipophilic tert-butyl group generally enhances solubility in nonpolar organic solvents and can improve the stability of the molecule by sterically protecting the reactive thioether linkage from oxidative or chemical degradation. This is a key consideration in the design of organic electronic materials.

Creating Building Blocks for Polymers: By introducing a polymerizable group (e.g., vinyl, ethynyl, or a halide for cross-coupling) at a sterically accessible position, the molecule can be used as a monomer. The bulky tert-butyl group could ensure that the resulting polymer has a less planar structure, which can disrupt intermolecular packing and improve solubility and processability.

By strategically modifying the electronic nature of the aromatic ring and leveraging the steric influence of the tert-butylsulfanyl group, chemists can develop a wide array of novel molecules with precisely engineered properties for applications ranging from materials science to chemical biology.

Q & A

Q. What synthetic strategies are effective for introducing sulfanyl groups (e.g., tert-butylsulfanyl) into N,N-dimethylaniline derivatives?

Sulfanyl groups can be introduced via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. For example, halogenation of N,N-dimethylaniline (e.g., chlorination using NaOCl as in ) provides a reactive site for subsequent substitution with tert-butylthiol. Optimization of reaction conditions (e.g., base selection, temperature) is critical to avoid side reactions like over-oxidation. Steric hindrance from the tert-butyl group may necessitate prolonged reaction times or elevated temperatures.

Q. Which spectroscopic methods are essential for characterizing 4-tert-butylsulfanyl-N,N-dimethylaniline?

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns and assess electronic effects of the tert-butylsulfanyl group (e.g., chemical shift perturbations in aromatic protons) .

- IR Spectroscopy : For identifying S–C and N–Me vibrational modes.

- Mass Spectrometry : To verify molecular weight and isotopic labeling (if applicable) .

- X-ray Diffraction : For crystallographic validation of molecular geometry, as demonstrated for similar derivatives .

Q. How should this compound be stored to prevent degradation?

Store in airtight, light-protected containers under inert gas (e.g., N2 or Ar) to minimize oxidation. Avoid exposure to moisture and high temperatures, as recommended for N,N-dimethylaniline derivatives in safety data sheets . Periodic purity checks via HPLC or GC-MS are advised.

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of this compound?

Regioselectivity depends on steric and electronic factors. For electrophilic substitution, the tert-butylsulfanyl group’s steric bulk may direct reactions to less hindered positions (e.g., para to dimethylamino). Metallation strategies, such as using TMP-zincate complexes (as in ), can promote meta-selectivity. Computational tools like DFT (e.g., B3LYP/6-31G(d)) predict reactive sites by analyzing charge distribution and frontier orbitals .

Q. What computational methods model the excited-state behavior of this compound?

Time-dependent DFT (TD-DFT) with solvent models (e.g., PCM or COSMO) simulates UV-Vis absorption and fluorescence. Studies on analogous compounds (e.g., 4-cyano-N,N-dimethylaniline ) highlight the role of polarizability in charge-transfer states. Validate computational results with experimental spectral data to refine parameters like solvent dielectric constant.

Q. How do steric/electronic effects of the tert-butylsulfanyl group influence cross-coupling reactivity?

The bulky tert-butyl group may hinder coupling reactions (e.g., Suzuki-Miyaura) by steric shielding, while its electron-donating sulfanyl moiety activates the aromatic ring toward electrophiles. Mechanistic studies using kinetic isotope effects or Hammett plots (as in ) quantify these contributions. Reaction optimization might involve adjusting ligand steric bulk (e.g., bulky phosphines) or using microwave-assisted heating to overcome steric barriers.

Q. What strategies reduce byproduct formation during synthesis?

- Byproduct Analysis : Use GC-MS or HPLC to identify impurities (e.g., over-substituted or oxidized products) .

- Reaction Optimization : Phase-transfer catalysts or microwave irradiation enhance selectivity .

- Protecting Groups : Temporarily block reactive sites (e.g., dimethylamino) during sulfanyl introduction .

Q. How can isotopic labeling (e.g., 15N) aid mechanistic studies of this compound?

15N labeling via Hofmann degradation (using 15NH4Cl ) enables tracking of nitrogen-containing intermediates in metabolic or catalytic pathways. Isotopic enrichment (>98%) is confirmed by MS and NMR. This approach is particularly useful in studying N-demethylation or N-oxide formation, as observed in metabolic pathways of N,N-dimethylaniline .

Data Contradictions and Resolution

Q. Conflicting reports on carcinogenicity: How to reconcile limited animal data with human risk assessments?

While N,N-dimethylaniline shows limited carcinogenicity in rodents (e.g., splenic sarcomas in rats ), extrapolation to humans requires caution due to metabolic differences. Studies in human liver microsomes reveal distinct N-oxidation pathways mediated by flavin monooxygenases (FMOs). Researchers should prioritize in vitro models using human cell lines and compare metabolic profiles across species to clarify risks for 4-tert-butylsulfanyl derivatives.

Q. Discrepancies in fluorescence behavior of substituted N,N-dimethylanilines: How to resolve?

Fluorescence properties (e.g., charge-transfer vs. localized excited states) depend on substituent electronic effects. For example, 4-cyano-N,N-dimethylaniline exhibits polarizability-dependent emission , while tert-butylsulfanyl may alter conjugation via steric effects. Resolve contradictions by combining experimental spectroscopy (steady-state/time-resolved) with DFT calculations to map excited-state potential energy surfaces.

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.